molecular formula C9H9N3O B1338270 1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone CAS No. 100289-21-2

1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone

Cat. No. B1338270
M. Wt: 175.19 g/mol
InChI Key: NCBHHBZOTLBPLZ-UHFFFAOYSA-N
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Description

The compound 1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone is a chemical entity that can be presumed to have a heterocyclic structure based on its name. It contains an imidazo[1,2-a]pyrimidine moiety, which is a fused bicyclic ring system consisting of imidazole and pyrimidine rings. The 2-methyl group indicates a methyl substituent on the imidazole ring, and the ethanone portion suggests the presence of a ketone functional group attached to the bicyclic system.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone, they do provide insight into related chemical syntheses. For example, the synthesis of various nitroso compounds from 2-chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone is described, which involves the use of different reagents to create a diverse set of heterocyclic compounds . This suggests that the synthesis of our compound of interest might also involve the use of chlorinated precursors and specific reagents that can introduce the imidazo[1,2-a]pyrimidine structure.

Molecular Structure Analysis

The molecular structure of 1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone is not directly analyzed in the provided papers. However, the stereochemistry of a related compound, a methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivative, was characterized by single-crystal X-ray diffraction . This indicates that similar analytical techniques could be employed to determine the molecular structure of 1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone, including its stereochemistry and conformation.

Chemical Reactions Analysis

The papers do not specifically mention reactions involving 1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone. However, the synthesis of various nitroso derivatives from related compounds suggests that nitrosation reactions could potentially be applied to our compound of interest as well . Additionally, the cyclization reactions used to synthesize polysubstituted pyrrolidine derivatives imply that similar cyclization strategies might be relevant for constructing the imidazo[1,2-a]pyrimidine ring system in our target molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone are not detailed in the provided papers. However, the acid dissociation constants of related compounds were determined , suggesting that the pKa of our compound could also be measured to understand its acid-base behavior. The antimicrobial activity observed for some of the synthesized compounds also raises the possibility that 1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone could exhibit biological activity, which would be an important aspect of its chemical properties profile.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A study demonstrated the use of similar compounds in the efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles. These heterocycles have significant importance in pharmaceutical chemistry due to their potential therapeutic properties. The process involves reactions under both microwave and thermal conditions to construct novel pyrimidine, isoxazole, and pyrazole derivatives pendent to benzothiazole and benzimidazole ring systems, highlighting the compound's role in synthesizing diverse heterocyclic frameworks (Darweesh et al., 2016).

Safety And Hazards

The safety information for “1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone” indicates that it should be handled with care . Emergency eye wash fountains and safety showers should be available in the immediate vicinity of any potential exposure .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

properties

IUPAC Name

1-(2-methylimidazo[1,2-a]pyrimidin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-8(7(2)13)12-5-3-4-10-9(12)11-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBHHBZOTLBPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=NC2=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401238092
Record name 1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone

CAS RN

100289-21-2
Record name 1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100289-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Chloro-2,5-pentanedione (2) (106 mL, 119 g, 887 mmol, 1.2 eq) was dissolved in 650 mL of anhydrous ethanol. 2-Aminopyrimidine (1) (71.5 g×97%=69.36 g, 729 mmol) was added to above stirred solution. The resulting mixture was refluxed for 40 h at an oil bath temperature of 100-105° C. The black reaction mixture was cooled and concentrated under reduced pressure. The residue was treated with saturated sodium bicarbonate solution (˜500 mL) in portions, and swelled the flask to mix well. The mixture was extracted with dichloromethane (×6). The extracts were washed with sodium bicarbonate solution and brine. The organic phase was dried and concentrated. The residue was purified by flash chromatography on a silica gel column (7×30 cm) by gradient elution using n-hexane-ethyl acetate (3:1, 2:1, 1:1, 1:2 and 0:1) and then dichloromethane-methanol (30:1, 20:1, 10:1 and 5:1). The product fractions were collected (TLC, Rf 0.36, 100% ethyl acetate) and concentrated providing a light black solid. Other fractions contained products were collected and re-purified again by the same way. 27.84 g (21.8%) of the final product was obtained. Portion of the product was re-crystallized from small amount of acetonitrile to give red to light brown crystals 4, m.p. 255.6-256.6° C. 1H NMR (CDCl3) δ 2.65 (s, 3H, 3-COCH3), 2.86 (s, 3H, 2-CH3), 7.04-7.12 (m, 1H, 6-H), 7.70-7.74 (m, 1H), 9.96-10.00 (m, 1H).
Quantity
106 mL
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
71.5 g
Type
reactant
Reaction Step Two
Yield
21.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GR Gao, WH Duan - Acta Crystallographica Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C10H9N5, the fused 2-methylimidazo[1,2-a]pyrimidine ring system is approximately planar [dihedral angle of 1.14 (9) between the two fused rings] and the 1H-…
Number of citations: 1 scripts.iucr.org
G Qian, B Liu, Q Tan, S Zhang… - European Journal of …, 2014 - Wiley Online Library
An efficient and mild synthesis of imidazo[1,2‐a]pyrimidine derivatives has been developed from readily available pyrimidyl arylamines or enamines through a hypervalent iodine‐…

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